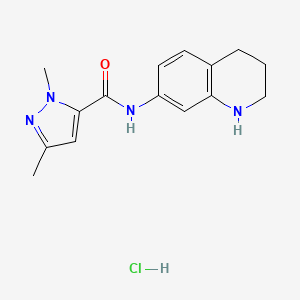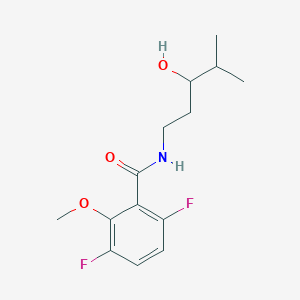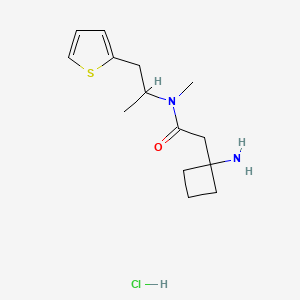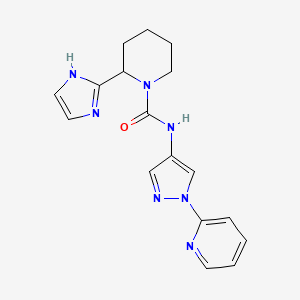![molecular formula C13H12N4O B7639556 5-[(2-Methylpyrimidin-4-yl)amino]-1,3-dihydroindol-2-one](/img/structure/B7639556.png)
5-[(2-Methylpyrimidin-4-yl)amino]-1,3-dihydroindol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(2-Methylpyrimidin-4-yl)amino]-1,3-dihydroindol-2-one is a chemical compound with potential applications in scientific research. It is also known as MI-2, and it is a potent and selective inhibitor of the human melanoma antigen-2 (MAGE-A2) protein. MAGE-A2 is a cancer-testis antigen that is overexpressed in various types of cancer, including melanoma, lung cancer, and breast cancer. MI-2 has been shown to inhibit the growth of MAGE-A2-positive cancer cells, making it a promising candidate for cancer therapy.
作用機序
MI-2 inhibits the growth of MAGE-A2-positive cancer cells by targeting the MAGE-A2 protein. MAGE-A2 is involved in various cellular processes, including cell proliferation, apoptosis, and DNA damage repair. MI-2 binds to the MAGE-A2 protein and inhibits its function, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
MI-2 has been shown to induce cell cycle arrest and apoptosis in MAGE-A2-positive cancer cells. It also inhibits the growth of MAGE-A2-positive tumors in animal models. MI-2 has minimal toxicity in normal cells and tissues, making it a promising candidate for cancer therapy.
実験室実験の利点と制限
MI-2 has several advantages for lab experiments. It is a potent and selective inhibitor of the MAGE-A2 protein, making it a valuable tool for studying the role of MAGE-A2 in cancer biology. MI-2 has minimal toxicity in normal cells and tissues, allowing for in vitro and in vivo studies. However, MI-2 has some limitations for lab experiments. It is a synthetic compound that requires specialized equipment and expertise for its synthesis. MI-2 is also relatively expensive, which may limit its accessibility for some researchers.
将来の方向性
There are several future directions for MI-2 research. One direction is to further investigate the role of MAGE-A2 in cancer development and progression. Another direction is to develop new cancer therapies that target MAGE-A2 using MI-2 as a lead compound. Additionally, MI-2 can be used to study the mechanisms of action of other cancer-testis antigens and to develop new inhibitors targeting these antigens. Finally, MI-2 can be modified to improve its potency and selectivity, as well as to reduce its cost and increase its accessibility for researchers.
合成法
The synthesis of MI-2 involves a series of chemical reactions. The starting material is 2-methyl-4-nitropyrimidine, which is treated with sodium hydride to form the corresponding pyrimidine anion. The pyrimidine anion is then reacted with 2-chloroacetyl chloride to form a pyrimidine-2-acetyl chloride intermediate. This intermediate is then treated with 2-aminophenol to form the desired product, MI-2.
科学的研究の応用
MI-2 has potential applications in scientific research, particularly in the field of cancer biology. MAGE-A2 is overexpressed in various types of cancer, and MI-2 has been shown to inhibit the growth of MAGE-A2-positive cancer cells. MI-2 can be used to study the role of MAGE-A2 in cancer development and progression, as well as to develop new cancer therapies that target MAGE-A2.
特性
IUPAC Name |
5-[(2-methylpyrimidin-4-yl)amino]-1,3-dihydroindol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O/c1-8-14-5-4-12(15-8)16-10-2-3-11-9(6-10)7-13(18)17-11/h2-6H,7H2,1H3,(H,17,18)(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLBMYJFKYOZSCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)NC2=CC3=C(C=C2)NC(=O)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(2-Methoxycyclohexyl)amino]pyridine-2-carbonitrile](/img/structure/B7639482.png)

![5-[3-Hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl]pentanenitrile](/img/structure/B7639492.png)
![5-[[2-(Hydroxymethyl)-2-methylcyclopentyl]amino]pyridine-2-carbonitrile](/img/structure/B7639502.png)
![N-[1-(3-fluoropyridin-2-yl)pyrrolidin-3-yl]-3-methylimidazo[1,5-a]pyridine-1-carboxamide](/img/structure/B7639506.png)
![(2-methyl-3-phenyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-(2-methyl-1H-pyrrol-3-yl)methanone](/img/structure/B7639517.png)

![3-[(2-Methoxypyridin-3-yl)methyl]-1,2,3-benzotriazin-4-one](/img/structure/B7639526.png)
![5-[4-[[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]methyl]piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B7639548.png)


![3-[(4-Tert-butyl-1,3-thiazol-2-yl)methyl]thieno[3,2-d]pyrimidin-4-one](/img/structure/B7639581.png)
![2-[(5-ethylfuran-2-yl)methylamino]-N-phenylethanesulfonamide](/img/structure/B7639587.png)